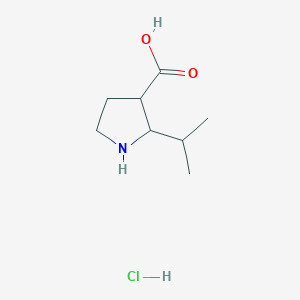

![molecular formula C8H11ClN4 B1435573 3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride CAS No. 1803602-17-6](/img/structure/B1435573.png)

3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride

Descripción general

Descripción

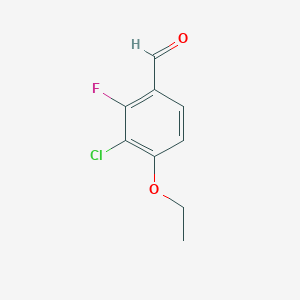

“3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride” is a chemical compound with the CAS Number: 1803602-17-6 . It has a molecular weight of 198.65 and is typically stored at room temperature . The compound is usually available in powder form .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been described in various studies . One method involves the reductive cyclization of aldehydes and 2-nitro-3-aminopyridine using Na2S2O4 . This process results in the formation of 3H-imidazo[4,5-b]pyridines .Molecular Structure Analysis

The molecular structure of “3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride” can be represented by the Inchi Code: 1S/C8H10N4.ClH/c1-2-12-7-6 (11-8 (12)9)4-3-5-10-7;/h3-5H,2H2,1H3, (H2,9,11);1H . Hirshfeld surface analysis has been used to determine the intermolecular interactions responsible for the stabilization of similar molecules .Physical And Chemical Properties Analysis

“3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Antiviral Activity

Imidazo[4,5-b]pyridine derivatives have been evaluated for antiviral activity against various strains of human coronavirus, influenza virus subtypes, respiratory syncytial virus, herpes simplex virus, yellow fever virus, Sindbis virus, and Zika virus .

Antiproliferative Activity

These compounds have also been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate, lung, and cervical cancer .

Allosteric AKT Inhibition

A specific derivative was discovered as an orally bioavailable, selective, and potent allosteric AKT inhibitor, which has implications in cancer treatment .

Facile Synthesis

The facile synthesis of imidazo[4,5-b]pyridines has been described using a Pd-catalyzed amide coupling reaction. This synthetic approach could be useful in the development of new pharmaceuticals .

Mecanismo De Acción

Target of Action

The primary target of 3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride is the Akt kinase . Akt kinase is a critical component of many cellular signaling pathways and plays a key role in processes such as cell growth, proliferation, and survival .

Mode of Action

3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride interacts with its target by inhibiting the activation of Akt kinase . This inhibition is achieved through a conformational change in the structure of Akt kinase .

Biochemical Pathways

The inhibition of Akt kinase affects several downstream pathways. One of the key pathways influenced is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway . This pathway plays a crucial role in regulating immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and heavy metals .

Result of Action

The inhibition of Akt kinase and the subsequent impact on downstream pathways can lead to a variety of cellular effects. For instance, it has been suggested that similar compounds can effectively inhibit microtubule assembly formation .

Propiedades

IUPAC Name |

3-ethylimidazo[4,5-b]pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.ClH/c1-2-12-7-6(11-8(12)9)4-3-5-10-7;/h3-5H,2H2,1H3,(H2,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECZRUHOESQVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)N=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-3-[(1-Amino-1-carboxypropan-2-yl)disulfanyl]-2-(dimethylamino)-2,3-dimethylbutanoic acid](/img/structure/B1435498.png)

![1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1435503.png)

![4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435508.png)

![8-Oxa-4-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435510.png)

![methyl 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1435512.png)